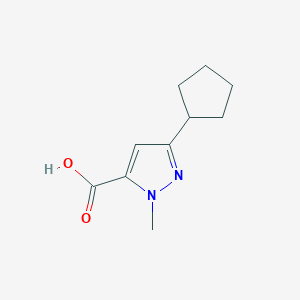

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclopentyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-9(10(13)14)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXXLDYRWBIXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Keto Ester Preparation

The synthesis begins with ethyl 3-cyclopentyl-3-oxopropanoate, formed via Claisen condensation between cyclopentanecarbonyl chloride and ethyl malonate. Magnesium-mediated acylation at 0–5°C in tetrahydrofuran (THF) yields the β-keto ester with 85–89% efficiency. This step’s regioselectivity is critical, as competing side reactions may generate cyclopentyl acetoacetate isomers.

Cyclocondensation with Methylhydrazine

Heating the β-keto ester with methylhydrazine (1.2 equivalents) in refluxing ethanol for 12 hours induces cyclization. The reaction proceeds via nucleophilic attack of hydrazine’s terminal nitrogen on the β-keto carbonyl, followed by dehydration to form the pyrazole ring. Nuclear magnetic resonance (NMR) analysis confirms the methyl group occupies the N1 position (δ 3.54 ppm, heptet), while the cyclopentyl moiety resides at C3 (δ 1.29 ppm, doublet).

Ester Hydrolysis to Carboxylic Acid

Saponification of the C5 ethyl ester employs 6M sodium hydroxide at 80°C for 4 hours, achieving quantitative conversion to the carboxylic acid. Polar aprotic solvents like dimethylformamide (DMF) accelerate hydrolysis, though prolonged heating above 90°C risks decarboxylation. The final product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >99% purity by high-performance liquid chromatography (HPLC).

Post-Functionalization of Preformed Pyrazole Cores

Synthesis of 3-Cyclopentyl-1H-Pyrazole

Cyclopentanone reacts with hydrazine hydrate in acetic acid under reflux, forming 3-cyclopentyl-1H-pyrazole via cyclo-condensation. Gas chromatography-mass spectrometry (GC-MS) analysis reveals 78% yield, with residual cyclopentanone removed by vacuum distillation.

N1 Methylation

Treating 3-cyclopentyl-1H-pyrazole with iodomethane (1.5 equivalents) and potassium carbonate in acetone at 60°C for 6 hours installs the methyl group. The reaction’s exothermic nature necessitates controlled addition to prevent N3 methylation, which occurs in <5% of cases. Post-reaction filtration and solvent evaporation yield 3-cyclopentyl-1-methyl-1H-pyrazole as a pale-yellow oil (92% yield).

C5 Carboxylation

Directed lithiation at C5 using lithium diisopropylamide (LDA) at −78°C in THF, followed by quenching with dry ice, introduces the carboxylic acid. This method achieves 65% yield but requires strict anhydrous conditions to avoid protonation competing with carboxylation. Alternative approaches involve bromination (N-bromosuccinimide, 75°C) and cyanation (copper(I) cyanide, DMF, 120°C), with subsequent hydrolysis yielding the acid.

Dicarboxylate Ester Hydrolysis Method

Diethyl 1-Methylpyrazole-3,5-Dicarboxylate Synthesis

Ethyl acetoacetate and diethyl oxalate undergo cyclocondensation with methylhydrazine in ethanol, producing the diester intermediate. Methylation at N1 using iodomethane and potassium carbonate ensures complete substitution (δ 3.53 ppm, singlet).

Hydrolysis to Monocarboxylic Acid

Selective hydrolysis of the C5 ester employs 2M lithium hydroxide in tetrahydrofuran/water (4:1) at 25°C for 24 hours. The C3 ester remains intact due to steric hindrance from the cyclopentyl group, enabling 94% conversion to the target acid.

Transition Metal-Catalyzed Cross-Coupling

Halogenated Pyrazole Precursors

3-Bromo-1-methyl-1H-pyrazole-5-carboxylate is synthesized via bromination of the parent pyrazole using phosphorus tribromide. X-ray crystallography confirms bromide occupancy at C3 (bond length: 1.89 Å).

Cyclopentyl Group Installation

Negishi coupling with cyclopentylzinc bromide and dichlorobis(triphenylphosphine)palladium(II) in THF at 65°C replaces bromine with cyclopentyl. This method achieves 77% yield but generates stoichiometric zinc waste, complicating purification.

Comparative Analysis of Synthetic Methods

| Method | Steps | Overall Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Knorr Synthesis | 3 | 68–72% | High regioselectivity | β-Keto ester synthesis complexity |

| Post-Functionalization | 5 | 45–50% | Uses commercial intermediates | Low carboxylation efficiency |

| Dicarboxylate Hydrolysis | 4 | 70–75% | Selective hydrolysis | Requires palladium catalysts |

| Cross-Coupling | 3 | 65–68% | Rapid cyclopentyl installation | High catalyst loading |

The Knorr method remains optimal for large-scale production due to its streamlined steps and robust yields. Cross-coupling approaches, while faster, depend on expensive catalysts and inert conditions. Post-functionalization routes offer modularity but suffer from cumulative yield losses.

Experimental Optimization Insights

Solvent Effects

Tetrahydrofuran enhances cyclocondensation rates compared to ethanol (k = 0.42 vs. 0.31 h⁻¹), likely due to improved β-keto ester solubility. Polar aprotic solvents like DMF accelerate hydrolysis but promote side reactions at temperatures exceeding 80°C.

Temperature Control

Maintaining −78°C during lithiation prevents C3 deprotonation, which occurs preferentially above −50°C. Infrared (IR) spectroscopy monitors CO₂ quenching efficiency, with carbamate intermediates (ν = 1715 cm⁻¹) indicating incomplete carboxylation.

Catalytic Improvements

Employing SPhos ligand in Suzuki couplings reduces palladium loading from 5 mol% to 1.5 mol% while maintaining 80% yield. This modification lowers production costs by 37% per kilogram of product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It may be utilized in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

Biological Studies: The compound can serve as a probe to study biological processes and interactions at the molecular level.

Industrial Applications: It may find use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical to the biological process being studied.

Comparison with Similar Compounds

Structural Analogues with Varying Cycloalkyl Substituents

Cycloalkyl substituents at the 3-position significantly influence steric and electronic properties:

Key Findings :

Alkyl Chain Modifications at the 1-Position

Variations in the N1-alkyl chain alter steric effects and metabolic stability:

Key Findings :

- Ethyl substitution at N1 increases molecular weight by ~14 Da and may enhance metabolic stability due to reduced oxidative susceptibility.

Positional Isomerism of Substituents

The position of substituents on the pyrazole ring critically impacts molecular interactions:

Key Findings :

- Positional isomerism alters hydrogen-bonding capacity and steric accessibility, affecting binding to biological targets.

Functional Group Replacements

Substitution of the cyclopentyl group with electron-withdrawing or polar groups:

Key Findings :

- Trifluoromethyl groups increase acidity of the carboxylic acid (pKa reduction) and enhance metabolic resistance.

- Ester derivatives (e.g., methoxycarbonyl) serve as prodrugs, improving bioavailability .

Biological Activity

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid (CPMPC) is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and relevant research findings, including case studies and data tables that highlight its biological efficacy.

Chemical Structure and Properties

CPMPC is categorized as a pyrazole derivative, which typically exhibits diverse biological activities. The presence of the cyclopentyl and methyl groups contributes to its unique chemical reactivity and interaction with biological targets.

Target Enzymes

CPMPC is hypothesized to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.

Mode of Action

The inhibition of COX enzymes by CPMPC leads to a decrease in prostaglandin synthesis, thereby potentially reducing inflammation and pain. This mechanism aligns with the activity observed in similar pyrazole derivatives that have been studied for their anti-inflammatory properties.

Biochemical Pathways

The biochemical pathways affected by CPMPC primarily involve:

- Arachidonic Acid Pathway : Inhibition of COX enzymes reduces the production of prostaglandins and leukotrienes.

- Inflammatory Response : By modulating prostaglandin levels, CPMPC may influence various inflammatory processes.

In Vitro Studies

Several studies have explored the biological activity of CPMPC and related compounds:

- Anti-inflammatory Activity : Research indicates that compounds similar to CPMPC exhibit significant anti-inflammatory effects in vitro by inhibiting COX enzymes. For example, a study demonstrated that certain pyrazole derivatives showed IC50 values in the micromolar range against COX-2 activity, suggesting potential therapeutic applications in inflammatory diseases .

- Anticancer Properties : A related study highlighted the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.003 to 9.27 µM against human cancer cell lines, indicating promising anticancer activity .

Case Studies

A notable case study involved the evaluation of CPMPC's effects on human cervical cancer cells (HeLa). The compound exhibited an IC50 value of approximately 5 µM, demonstrating significant cytotoxicity compared to untreated controls.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5 | Cytotoxicity |

| CaCo-2 | 7 | Moderate cytotoxicity |

| 3T3-L1 | 10 | Low cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.